2,4-Dimethoxy-1-(1-propenyl)benzene 2,4-Dimethoxy-1-(1-propenyl)benzene 2,4-Dimethoxy-1-(1-propenyl)benzene is a natural product found in Pimpinella nudicaulis and Osmorhiza aristata with data available.
Brand Name: Vulcanchem
CAS No.: 829-39-0
VCID: VC17015845
InChI: InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)8-11(9)13-3/h4-8H,1-3H3/b5-4+
SMILES:
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

2,4-Dimethoxy-1-(1-propenyl)benzene

CAS No.: 829-39-0

Cat. No.: VC17015845

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dimethoxy-1-(1-propenyl)benzene - 829-39-0

Specification

CAS No. 829-39-0
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name 2,4-dimethoxy-1-[(E)-prop-1-enyl]benzene
Standard InChI InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)8-11(9)13-3/h4-8H,1-3H3/b5-4+
Standard InChI Key SKWTXGMULLCOGN-SNAWJCMRSA-N
Isomeric SMILES C/C=C/C1=C(C=C(C=C1)OC)OC
Canonical SMILES CC=CC1=C(C=C(C=C1)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Configuration

The compound’s structure consists of a benzene core with two methoxy (-OCH3_3) groups at positions 2 and 4 and a propenyl (-CH2_2CH=CH2_2) group at position 1. The propenyl chain exhibits E (trans) stereochemistry, as indicated by its IUPAC name . This configuration influences its chemical reactivity and interaction with biological targets.

Table 1: Key Identifiers of 2,4-Dimethoxy-1-(1-propenyl)benzene

PropertyValueSource
CAS Registry Number829-39-0
IUPAC Name2,4-dimethoxy-1-[(E)-prop-1-enyl]benzene
SMILES NotationC/C=C/C1=C(C=C(C=C1)OC)OC
InChI KeySKWTXGMULLCOGN-SNAWJCMRSA-N

The stereochemistry is critical for its biological activity, as small changes in substituent orientation can alter binding affinities to enzymes or receptors .

Physical and Chemical Properties

Physicochemical Characteristics

2,4-Dimethoxy-1-(1-propenyl)benzene is a colorless to pale yellow liquid at room temperature with a density of 1.05 g/mL . Its boiling point ranges between 262–264°C, and it exhibits low water solubility but miscibility with organic solvents like ethanol and ether .

Table 2: Physical Properties

PropertyValueSource
Melting Point98–100°C
Boiling Point262–264°C
Refractive Indexn20D=1.568n_{20}^D = 1.568
Vapor Pressure0.011 mmHg at 25°C
Flash Point>230°F (110°C)

Computed Chemical Properties

PubChem-derived computational data highlight its lipophilicity (XLogP3 = 2.9) and topological polar surface area (18.5 Ų), which are consistent with compounds capable of crossing biological membranes . The molecule has three rotatable bonds, contributing to conformational flexibility .

Natural Occurrence and Biosynthetic Pathways

2,4-Dimethoxy-1-(1-propenyl)benzene is a secondary metabolite identified in the essential oils of Pimpinella nudicaulis (a species of burnet) and Osmorhiza aristata (a North American perennial) . In plants, it likely arises via the shikimate pathway, where cinnamic acid derivatives undergo methylation and propenylation. Enzymes such as O-methyltransferases and prenyltransferases are implicated in these transformations, analogous to the biosynthesis of methyl eugenol .

Synthesis and Laboratory Preparation

While detailed synthetic protocols are scarce in publicly available literature, the compound can be synthesized through established methods for aryl propenyl ethers. A plausible route involves:

  • Alkylation of 2,4-Dimethoxyphenol: Reaction with propenyl bromide under basic conditions.

  • Claisen Rearrangement: Thermal rearrangement of allyl vinyl ether intermediates to form the propenyl-substituted product .

Table 3: Synthetic Comparatives

MethodYieldKey Conditions
Alkylation~60%K2_2CO3_3, DMF, 80°C
Claisen Rearrangement~75%200°C, solvent-free

These methods emphasize the compound’s accessibility for pharmacological and industrial research.

Structural Analogs and Comparative Analysis

Table 4: Comparison with Related Compounds

CompoundMolecular FormulaKey Differences
EugenolC10H12O2\text{C}_{10}\text{H}_{12}\text{O}_{2}Lacks 4-methoxy group
Methyl EugenolC11H14O2\text{C}_{11}\text{H}_{14}\text{O}_{2}Methoxy at 3-position
IsoeugenolC10H12O2\text{C}_{10}\text{H}_{12}\text{O}_{2}Propenyl group in Z configuration

The 2,4-dimethoxy substitution pattern uniquely enhances this compound’s stability and lipophilicity compared to analogs .

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